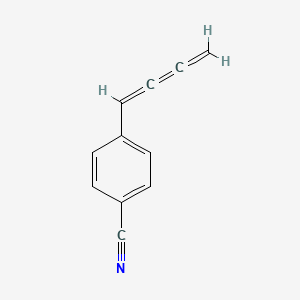

4-Butatrienylbenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

918530-17-3 |

|---|---|

Molecular Formula |

C11H7N |

Molecular Weight |

153.18 g/mol |

InChI |

InChI=1S/C11H7N/c1-2-3-4-10-5-7-11(9-12)8-6-10/h4-8H,1H2 |

InChI Key |

OCZURUZYPIOFJL-UHFFFAOYSA-N |

Canonical SMILES |

C=C=C=CC1=CC=C(C=C1)C#N |

Origin of Product |

United States |

Butatrienes in Advanced Organic and Materials Chemistry

Butatrienes are part of a class of compounds known as cumulenes, which feature three or more consecutive carbon-carbon double bonds. nih.gov This structure results in a rigid, linear carbon chain. nih.gov The extended π-conjugation in butatrienes and longer cumulenes makes them subjects of interest in materials science for applications such as molecular wires. mdpi.com The synthesis of butatrienes can be challenging due to their reactivity, which often increases with the length of the cumulene chain. researchgate.net Research on aryl-substituted butatrienes, such as tetraphenylbutatriene, has provided insights into their synthesis and structural properties. mdpi.comacs.org

The Role of the Nitrile Functionality in π Conjugated Architectures

Strategic Approaches to the Butatrienyl Core Synthesis

The formation of the butatriene framework is a critical step that can be achieved through several reliable methods, including reductive coupling, elimination-based routes, and the use of organometallic reagents.

Reductive Coupling and Elimination-Based Routes for Butatrienes

Reductive coupling of geminal dihalovinylidenes is a common and effective method for synthesizing butatrienes. wikipedia.orgwikiwand.com For instance, the homocoupling of 2,2-diphenyl-1,1,1-tribromoethane with elemental copper in dimethylformamide has been reported to produce tetraphenylbutatriene. wikipedia.org This approach could be adapted for the synthesis of precursors to this compound.

Elimination reactions provide another versatile route to butatrienes. Substituted butatrienes have been prepared from various precursors, including 1,4-dihalo-2-butynes, 1,4-dihydroxy-2-butynes, and 1,4-dialkoxy-2-butynes. A particularly mild and efficient method involves the fluoride-induced 1,4-elimination of 1-acetoxy-4-trimethylsilylbut-2-ynes, which yields alkyl or aryl-substituted 1,2,3-butatrienes in good yields. This method's gentle conditions make it suitable for substrates with sensitive functional groups.

Another notable elimination-based synthesis involves the reaction of 3-bromo-3-alken-1-ynes with organocopper(I) species. uu.nluu.nl This reaction proceeds via an anti-S_N2' process and is highly stereoselective, allowing for the synthesis of geometrically pure butatrienes. uu.nl

| Precursor Type | Reagents/Conditions | Product | Key Features |

| gem-Dihalovinylidene | Elemental Copper, DMF | Substituted Butatriene | Effective for homocoupling. wikipedia.org |

| 1-Acetoxy-4-trimethylsilylbut-2-yne | Tetrabutylammonium fluoride, THF, -10 °C | Substituted Butatriene | Mild conditions, good yields. |

| 3-Bromo-3-alken-1-yne | Isopropyl- or t-butylcopper | Geometrically Pure Butatriene | Highly stereoselective. uu.nl |

| 2-Butyne-1,4-diols | Enneacarbonyldiiron | (Butatriene)hexacarbonyldiiron complexes | Stable complexes are formed. acs.org |

Organometallic Reagents in Butatriene Formation

Organometallic reagents play a crucial role in several synthetic pathways to butatrienes. The use of organocopper(I) compounds to convert 3-bromo-3-alken-1-ynes into butatrienes is a prime example. uu.nluu.nl The nature of the alkyl group on the copper reagent is critical; branched alkyl groups like isopropyl and t-butyl give pure butatrienes, whereas n-alkylcopper species can lead to impurities. uu.nl

Palladium-catalyzed reactions also offer a powerful method for butatriene synthesis. Functionalized butatrienes can be synthesized from 2-bromo-1-buten-3-yne derivatives and various nucleophiles under mild conditions. oup.com The reactivity of the substrate is highly dependent on the substituents at the 1-position. oup.com

Furthermore, fluorinated butatrienes have been synthesized from α-halovinyl organometallic reagents. acs.orgacs.org For example, the dimerization of fluorinated α-halovinyl zinc and copper reagents can lead to the formation of fluorinated butatrienes. acs.org

| Organometallic Reagent | Substrate | Catalyst/Conditions | Product |

| Isopropylcopper | 3-Bromo-3-alken-1-yne | THF, -50 °C to 0 °C | Pure Butatriene |

| t-Butylcopper | 3-Bromo-3-alken-1-yne | THF, -50 °C to 0 °C | Pure Butatriene |

| Various Nucleophiles | (Z)-2-Bromo-1-buten-3-ynes | Pd-dpbp catalyst, THF, 35 °C | Functionalized Butatrienes |

| Fluorinated α-halovinyl zinc/copper reagents | Dimerization | DMF | Fluorinated Butatrienes |

Introduction of the Benzonitrile (B105546) Unit onto the Butatrienyl Framework

The incorporation of the benzonitrile moiety can be achieved either by direct cyanation of a pre-existing aromatic ring or by constructing the aryl-butatrienyl linkage via cross-coupling reactions.

Cyanation Reactions for Benzonitrile Moiety Incorporation

Aromatic nitriles are valuable intermediates in organic synthesis. fiveable.menumberanalytics.comnumberanalytics.com Several methods exist for their synthesis, which could be applied to precursors of this compound.

The Sandmeyer reaction, which involves the treatment of an aryl diazonium salt with copper(I) cyanide, is a classic method for preparing aromatic nitriles. numberanalytics.comwikipedia.org Another traditional route is the Rosenmund-von Braun reaction, where an aryl halide is heated with superstoichiometric amounts of copper(I) cyanide. numberanalytics.comnih.gov

More modern approaches include palladium-catalyzed cyanation reactions, which often proceed under milder conditions and exhibit greater functional group tolerance. nih.gov Zinc cyanide (Zn(CN)₂) can be used as a cyanide source in these reactions. nih.gov To address the toxicity of traditional cyanide reagents, less hazardous alternatives like potassium ferrocyanide (K₄[Fe(CN)₆]) have been developed for Pd-catalyzed cyanations. nih.govacs.org

Recent innovations include the use of formamide (B127407) and cyanuric chloride as a "CN" source in a Pd-catalyzed reaction, offering a safer alternative. chemistryviews.org Direct oxidative cyanation of alcohols to nitriles using a CoOₓ/MnO₂ catalyst with aqueous ammonia (B1221849) also presents a sustainable, cyanide-free method. acs.org

| Cyanation Method | Substrate | Reagents/Catalyst | Key Features |

| Sandmeyer Reaction | Aryl Diazonium Salt | Copper(I) Cyanide | Classic and reliable method. numberanalytics.comwikipedia.org |

| Rosenmund-von Braun Reaction | Aryl Halide | Copper(I) Cyanide | Requires high temperatures. numberanalytics.comnih.gov |

| Palladium-Catalyzed Cyanation | Aryl (pseudo)halide | Pd catalyst, Zn(CN)₂ or K₄[Fe(CN)₆] | Milder conditions, better functional group tolerance. nih.govacs.org |

| Formamide/Cyanuric Chloride | Aryl Halide | Pd/C, PPh₃, K₂CO₃ | Safer, non-toxic "CN" source. chemistryviews.org |

| Oxidative Cyanation | Benzyl Alcohol | CoOₓ/MnO₂ catalyst, Aqueous Ammonia | Cyanide-free, sustainable approach. acs.org |

Cross-Coupling Strategies for Aryl-Butatrienyl Linkages

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between different fragments. wikipedia.org These reactions are ideal for linking a pre-formed butatrienyl unit with an aryl group that already contains the nitrile functionality or can be easily converted to it.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Stille reactions, are widely used for this purpose. nih.govlibretexts.orgmdpi.com For instance, a butatrienylboronic acid or ester could be coupled with 4-halobenzonitrile in a Suzuki-Miyaura reaction. orgsyn.orgsigmaaldrich.com Alternatively, a butatrienyl halide could be coupled with a 4-cyanophenyl organometallic reagent (e.g., organozinc or organotin).

The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. nih.gov Aryl triflates are also effective coupling partners and can be readily prepared from phenols. msu.edu

| Cross-Coupling Reaction | Butatrienyl Partner | Aryl Partner | Catalyst System |

| Suzuki-Miyaura | Butatrienylboronic acid/ester | 4-Halobenzonitrile | Palladium catalyst, Base |

| Negishi | Butatrienyl halide | 4-Cyanophenylzinc reagent | Palladium catalyst |

| Stille | Butatrienyl halide | 4-Cyanophenyltin reagent | Palladium catalyst |

| Kumada | Butatrienyl halide | 4-Cyanophenyl Grignard reagent | Nickel or Palladium catalyst |

Stereoselective Synthesis of this compound Isomers

Butatrienes with non-equivalent substituents on each end can exhibit isomerism. wikiwand.com If the number of consecutive double bonds is odd, as in butatriene, cis-trans isomerism is possible. wikipedia.orgwikiwand.com Therefore, the synthesis of this compound can potentially lead to a mixture of (E)- and (Z)-isomers.

Achieving stereoselectivity in butatriene synthesis is a significant challenge. However, certain methods offer a degree of control. The reaction of 3-bromo-3-alken-1-ynes with organocopper(I) compounds is highly stereoselective, providing a route to geometrically pure butatrienes. uu.nl By starting with a geometrically pure 3-bromo-3-alken-1-yne, it is possible to synthesize either the (Z)- or (E)-butatriene. uu.nl

Hydroboration of alkynes is a valuable technique for preparing stereodefined 1-alkenylboron compounds, which are key intermediates in stereoselective cross-coupling reactions. orgsyn.org The stereochemistry of the final product is often dictated by the stereochemistry of the vinylborane (B8500763) precursor. masterorganicchemistry.com

Furthermore, the stereochemistry of butatriene complexes can be investigated. For example, the reaction of 2-butyne-1,4-diols with enneacarbonyldiiron can lead to the stereoselective synthesis of cis- or trans-(1,4-disubstituted-1,2,3-butatriene)hexacarbonyldiiron complexes. acs.org

| Method | Key Feature | Outcome |

| Reaction of 3-bromo-3-alken-1-ynes with organocopper(I) | Highly anti-stereoselective S_N2' process. uu.nl | Synthesis of geometrically pure (Z)- or (E)-butatrienes. uu.nl |

| Hydroboration-Cross-Coupling | Use of stereodefined 1-alkenylboron compounds. orgsyn.org | Control over the stereochemistry of the final coupled product. |

| Complexation with Metal Carbonyls | Reaction of 2-butyne-1,4-diols with Fe₂(CO)₉. acs.org | Stereoselective formation of cis- or trans-butatriene complexes. acs.org |

Scalability and Green Chemistry Considerations in this compound Synthesis

The successful laboratory-scale synthesis of a molecule does not guarantee its viability for larger-scale production. Scalability and adherence to green chemistry principles are critical factors in modern synthetic chemistry, aiming for processes that are not only efficient and cost-effective but also environmentally benign.

The scalability of any synthetic route to this compound derivatives is intrinsically linked to the chosen methodology. For instance, palladium-catalyzed cross-coupling reactions, while powerful, can present scalability challenges related to catalyst cost, removal of palladium residues from the final product, and the handling of phosphine (B1218219) ligands. tu-dortmund.de However, the development of highly active catalysts and air-stable pre-catalysts has significantly improved the practicality of these reactions on a larger scale. thieme-connect.de The use of robust and easily separable catalysts is a key consideration for industrial applications.

One of the primary challenges in scaling up butatriene synthesis is the inherent reactivity and potential instability of the cumulene core, which can be prone to polymerization or decomposition, especially at elevated temperatures. researchgate.net Therefore, synthetic methods that proceed under mild reaction conditions are generally more scalable. For example, fluoride-induced 1,4-elimination of silyl-substituted precursors can be performed at low temperatures, which is advantageous for large-scale operations. researchgate.net

A comparative analysis of potential synthetic routes regarding their scalability is presented below:

| Synthetic Approach | Potential Scalability Advantages | Potential Scalability Challenges |

| Palladium-Catalyzed Cross-Coupling | High functional group tolerance; well-established for C-C and C-N bond formation. tu-dortmund.dethieme-connect.de | Catalyst cost and removal; ligand sensitivity; potential for side reactions at scale. |

| Elimination Reactions | Can utilize readily available starting materials; often proceeds under mild conditions. researchgate.net | Stoichiometric use of reagents; potential for competing elimination and substitution reactions. |

| Coupling of Dihaloalkenes | Can be effective for symmetrical butatrienes. wikipedia.org | Requires preparation of specific dihalo-precursors; may require stoichiometric metals. |

This table provides a qualitative assessment of the scalability of different synthetic approaches towards this compound derivatives.

The twelve principles of green chemistry provide a framework for designing more sustainable chemical processes. wikipedia.org Applying these principles to the synthesis of this compound derivatives involves a critical evaluation of starting materials, reagents, solvents, and energy consumption.

Atom Economy: A key principle of green chemistry is maximizing the incorporation of all materials used in the process into the final product. Reactions with high atom economy are inherently less wasteful. For example, addition and cycloaddition reactions are highly atom-economical, whereas substitution and elimination reactions generate byproducts. In the context of this compound synthesis, palladium-catalyzed cross-coupling reactions, while highly efficient, may not always have a high atom economy due to the use of stoichiometric bases and the generation of salt byproducts.

Use of Safer Solvents and Reagents: The choice of solvents is a major contributor to the environmental impact of a synthetic process. The ideal solvent is non-toxic, non-flammable, and readily recyclable. While many organic reactions are performed in traditional organic solvents, research is increasingly focused on the use of greener alternatives such as water, supercritical fluids, or even solvent-free conditions. scispace.com For instance, performing palladium-catalyzed reactions in water or under solvent-free conditions, where feasible, would significantly improve the green profile of the synthesis.

Energy Efficiency: Synthetic methods that can be conducted at ambient temperature and pressure are preferred as they minimize energy consumption. wikipedia.org This not only reduces the environmental footprint but also enhances the safety and cost-effectiveness of the process.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents from a green chemistry perspective. Catalysts are used in small amounts and can, in principle, be recycled and reused. Palladium-catalyzed methodologies are a prime example of this principle in action. tu-dortmund.dethieme-connect.de The development of heterogeneous catalysts, which can be easily separated from the reaction mixture by filtration, is a particularly active area of research aimed at improving the sustainability of these processes.

A summary of green chemistry considerations for a hypothetical synthesis of this compound is provided in the table below:

| Green Chemistry Principle | Application in this compound Synthesis |

| Prevention of Waste | Designing synthetic routes with high yields and minimal byproducts. |

| Atom Economy | Favoring addition and catalytic reactions over stoichiometric eliminations. |

| Less Hazardous Chemical Syntheses | Avoiding the use of highly toxic reagents and intermediates. |

| Designing Safer Chemicals | The target molecule itself may have specific applications, but its synthesis should minimize hazards. |

| Safer Solvents and Auxiliaries | Utilizing water, ionic liquids, or solvent-free conditions where possible. scispace.com |

| Design for Energy Efficiency | Employing reactions that proceed at ambient temperature and pressure. wikipedia.org |

| Use of Renewable Feedstocks | Exploring starting materials derived from renewable resources. |

| Reduce Derivatives | Minimizing the use of protecting groups to reduce the number of synthetic steps. |

| Catalysis | Utilizing catalytic methods, such as palladium-catalyzed cross-coupling, over stoichiometric reagents. tu-dortmund.dethieme-connect.de |

| Design for Degradation | Considering the environmental fate of the product after its intended use. |

| Real-time Analysis for Pollution Prevention | Implementing in-process monitoring to minimize byproduct formation. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of explosions, fires, and releases. |

This table outlines how the principles of green chemistry can be applied to the synthesis of this compound.

Advanced Spectroscopic Characterization and Electronic Structure Elucidation of 4 Butatrienylbenzonitrile

Vibrational Spectroscopy for Butatrienyl and Nitrile Mode Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the specific vibrational modes of a molecule. libretexts.org These methods are complementary; IR spectroscopy measures the absorption of light due to vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy measures the scattering of light from vibrations that cause a change in the molecule's polarizability. jascoinc.com For 4-Butatrienylbenzonitrile, these techniques are crucial for identifying the characteristic frequencies of the butatriene and nitrile groups.

High-Resolution Raman and Infrared Spectroscopic Investigations

High-resolution Raman and IR spectroscopy would reveal distinct peaks corresponding to the various vibrational modes within this compound. The nitrile (C≡N) stretching vibration is a particularly strong and characteristic absorber in the IR spectrum, typically appearing in the 2220-2260 cm⁻¹ region. libretexts.org Its intensity in the Raman spectrum can vary.

The butatriene chain (C=C=C=C) possesses unique vibrational modes. The symmetric and asymmetric stretching of the cumulated double bonds would be prominent features. Raman spectroscopy is particularly sensitive to the symmetric stretches of the C=C bonds in the butatriene chain due to the significant change in polarizability. chemicalbook.com In contrast, the asymmetric stretches would be more intense in the IR spectrum. Bending modes of the butatrienyl and phenyl groups would appear in the fingerprint region (below 1500 cm⁻¹) of the spectra. libretexts.org

A normal coordinate analysis, as has been performed for various substituted benzonitriles, could provide a detailed assignment of the observed vibrational frequencies to specific atomic motions. nih.gov

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Activity | Expected Raman Activity |

|---|---|---|---|---|

| Nitrile (C≡N) | Stretching | 2220 - 2260 | Strong | Medium-Weak |

| Butatriene (C=C=C=C) | Asymmetric Stretch | ~2000 - 2100 | Strong | Inactive |

| Butatriene (C=C=C=C) | Symmetric Stretch | ~1600 - 1700 | Weak | Strong |

| Aromatic Ring (C=C) | Stretching | 1450 - 1600 | Medium | Medium |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium | Strong |

Note: These are expected values based on typical functional group frequencies and may be shifted due to conjugation and substituent effects.

Correlating Vibrational Modes with Conjugation and Molecular Geometry

The extent of π-conjugation between the benzonitrile (B105546) moiety and the butatriene chain significantly influences the vibrational frequencies. Increased conjugation typically leads to a lowering of the force constants of the multiple bonds, resulting in a redshift (lower frequency) of the corresponding stretching vibrations. spectroscopyonline.com Therefore, the C≡N and C=C stretching frequencies in this compound would be expected at slightly lower wavenumbers compared to non-conjugated analogues like benzonitrile and standalone butatriene.

The molecular geometry also plays a critical role. The linearity and rigidity of the butatriene chain, coupled with the planar phenyl ring, would lead to well-defined and sharp vibrational bands. Any deviation from planarity would result in the broadening of these bands and could activate otherwise silent vibrational modes. The positions and intensities of the aromatic C-H bending modes in the fingerprint region can provide information about the substitution pattern on the benzene (B151609) ring.

Electronic Spectroscopy and Photophysical Properties

Electronic spectroscopy, particularly UV-Vis absorption and fluorescence spectroscopy, provides insights into the electronic transitions within the π-conjugated system of this compound. researchgate.net

UV-Vis Absorption and Fluorescence Studies of π-Conjugated Systems

The extended π-conjugated system of this compound, spanning the phenyl ring, the nitrile group, and the butatriene chain, is expected to result in strong absorption in the ultraviolet-visible (UV-Vis) region. The primary electronic transitions will be of the π → π* type. The absorption maximum (λ_max) is anticipated to be significantly red-shifted compared to simpler, non-conjugated systems like benzene or benzonitrile due to the smaller HOMO-LUMO gap in the extended conjugated system.

Fluorescence spectroscopy measures the emission of light from the excited state back to the ground state. edinst.com For a molecule like this compound, fluorescence would likely be observed. The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and occurs at a longer wavelength (a Stokes shift). The quantum yield of fluorescence, which is the ratio of emitted photons to absorbed photons, would provide information about the efficiency of the radiative decay process versus non-radiative pathways. nih.gov

Table 2: Expected Photophysical Properties of this compound

| Property | Expected Observation |

|---|---|

| UV-Vis Absorption (λ_max) | Expected in the near-UV or visible region, red-shifted relative to benzonitrile. |

| Molar Absorptivity (ε) | High, characteristic of extended π-conjugated systems. |

| Fluorescence Emission (λ_em) | Expected at a longer wavelength than λ_max (Stokes shift). |

Note: These are general expectations for a conjugated system of this type.

Photoionization Spectroscopy and Excited State Dynamics

Photoionization spectroscopy involves the ejection of an electron from a molecule upon absorption of a high-energy photon. nih.gov This technique can be used to determine the ionization energy of this compound, which is the energy required to remove an electron from the highest occupied molecular orbital (HOMO). Studies on benzonitrile have determined its adiabatic ionization energy to be approximately 9.72 eV. rsc.org The extended conjugation in this compound is expected to lower this value.

The study of excited-state dynamics provides information about the fate of the molecule after it absorbs light. nih.gov Techniques like transient absorption spectroscopy can be used to monitor the decay of the initial excited state. wikipedia.org For this compound, potential decay pathways include fluorescence, intersystem crossing to a triplet state, and non-radiative decay through vibrational relaxation. The rigid and planar structure may favor a longer excited-state lifetime compared to more flexible molecules.

Nuclear Magnetic Resonance (NMR) Studies for Structural Confirmation and Electronic Effects

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure by probing the magnetic environments of atomic nuclei, such as ¹H and ¹³C. wikipedia.org

For this compound, ¹H NMR would provide information on the number and connectivity of the hydrogen atoms. The aromatic protons on the benzene ring would appear as a set of multiplets in the typical aromatic region (δ 7.0-8.0 ppm). The chemical shifts and coupling patterns of these protons would confirm the 1,4- (para) substitution pattern. The protons on the butatriene chain would have distinct chemical shifts, likely in the δ 5.0-7.0 ppm range, influenced by the strong anisotropy of the conjugated system.

¹³C NMR spectroscopy would show distinct signals for each unique carbon atom in the molecule. libretexts.org The carbon of the nitrile group (C≡N) is expected to have a chemical shift in the range of δ 110-125 ppm. The carbons of the butatriene chain would exhibit characteristic shifts in the olefinic region of the spectrum. The quaternary carbon of the benzene ring attached to the butatriene chain and the one attached to the nitrile group would have distinct chemical shifts due to the different electronic effects of these substituents. bhu.ac.in The chemical shifts of the aromatic carbons would provide further confirmation of the substitution pattern.

The electronic effects of the electron-withdrawing nitrile group and the π-donating/accepting butatriene group would be reflected in the chemical shifts of the aromatic protons and carbons. These shifts can be used to map the electron density distribution within the phenyl ring.

Table 3: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Position | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aromatic | 7.0 - 8.0 |

| ¹H | Butatrienyl | 5.0 - 7.0 |

| ¹³C | Nitrile (C≡N) | 110 - 125 |

| ¹³C | Aromatic | 120 - 150 |

| ¹³C | Butatrienyl | 100 - 150 |

| ¹³C | Quaternary Aromatic (C-CN) | ~110-120 |

Note: These are estimated chemical shift ranges and can be influenced by the solvent and specific electronic environment.

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

The synthesis of complex and reactive molecules like this compound necessitates a profound understanding of the reaction kinetics, the transient intermediates involved, and the formation of potential byproducts. Advanced spectroscopic techniques applied in-situ (in the reaction mixture) provide a real-time window into these processes, which is often not possible with traditional offline analytical methods. utwente.nlresearchgate.net These techniques allow for the direct observation of molecular transformations as they occur, providing critical data for reaction optimization and mechanistic elucidation. rsc.orgmdpi.com

For a molecule with the unique structural features of this compound—namely the nitrile group (C≡N) and the cumulene chain (C=C=C=C)—vibrational spectroscopies such as Time-Resolved Fourier Transform Infrared (TR-FTIR) spectroscopy are particularly powerful. unipr.it The nitrile stretching vibration appears in a spectral region (around 2230-2210 cm⁻¹) that is typically free from other common vibrational modes, making it an excellent probe of the local electronic environment. researchgate.net Similarly, the asymmetric stretching mode of the cumulene backbone gives rise to a strong absorption in the 2100-2000 cm⁻¹ region. d-nb.info

To illustrate the application of these techniques, we can consider a hypothetical synthesis of this compound from a suitable precursor, monitored in real-time using Attenuated Total Reflection (ATR)-FTIR spectroscopy. utwente.nl In this scenario, the reaction progress is followed by tracking the disappearance of reactant-specific infrared bands and the concurrent emergence of product-specific bands.

Illustrative In-Situ FTIR Monitoring Data

The table below presents a set of hypothetical data from an in-situ FTIR monitoring experiment for the synthesis of this compound. The data showcases the change in absorbance for the characteristic vibrational modes of a precursor molecule and the final product over the course of the reaction.

| Reaction Time (minutes) | Precursor Absorbance (a.u.) at specific ν (cm⁻¹) | This compound C≡N Stretch Absorbance (a.u.) at ~2225 cm⁻¹ | This compound C=C=C=C Stretch Absorbance (a.u.) at ~2050 cm⁻¹ |

| 0 | 1.00 | 0.00 | 0.00 |

| 10 | 0.75 | 0.25 | 0.24 |

| 20 | 0.52 | 0.48 | 0.47 |

| 30 | 0.31 | 0.69 | 0.68 |

| 40 | 0.15 | 0.85 | 0.84 |

| 50 | 0.05 | 0.95 | 0.94 |

| 60 | <0.01 | 0.99 | 0.98 |

From such data, kinetic profiles can be constructed to determine reaction rates and orders, providing deep insight into the underlying reaction mechanism. rsc.org

Furthermore, the study of highly reactive or short-lived intermediates that may not be detectable by conventional FTIR can be accomplished using ultrafast techniques like transient absorption (TA) spectroscopy. rsc.org TA spectroscopy utilizes a pump-probe approach, where an initial laser pulse (pump) initiates the reaction, and a subsequent, time-delayed pulse (probe) measures the absorption spectrum of the species present at that moment. nih.gov This technique can resolve spectral features on timescales from femtoseconds to microseconds, making it ideal for identifying transient species in the formation of the cumulene backbone. researchgate.netohio-state.edu

Hypothetical Transient Absorption Data for Reaction Intermediates

The following table illustrates the kind of data that might be obtained from a transient absorption experiment during the synthesis, tracking the rise and decay of a hypothetical reaction intermediate.

| Time Delay (picoseconds) | Intermediate Species Absorbance (ΔOD) at λ_max |

| 10 | 0.05 |

| 50 | 0.18 |

| 100 | 0.25 |

| 500 | 0.15 |

| 1000 | 0.08 |

| 2000 | 0.02 |

This kinetic trace of the intermediate's absorbance allows for the determination of its formation and decay rates, which are crucial for building a comprehensive mechanistic picture of the synthesis of this compound. The combination of in-situ FTIR for monitoring stable reactants and products with transient absorption for observing fleeting intermediates provides a powerful toolkit for the advanced characterization of this complex molecule's synthesis. acs.orgnih.gov

Reaction Mechanisms and Chemical Transformations of 4 Butatrienylbenzonitrile

Cyclization Reactions Leading to Fused π-Systems

The butatriene moiety in 4-butatrienylbenzonitrile is a versatile precursor for the synthesis of complex, fused polycyclic aromatic systems through various cyclization reactions.

Intramolecular cyclization reactions of appropriately substituted butatriene derivatives can lead to the formation of fused ring systems. mdpi.comrsc.orgencyclopedia.pub These reactions often proceed through cascade or tandem processes, where an initial cyclization event triggers subsequent transformations. rsc.orglongdom.org For example, acid-catalyzed intramolecular cyclization of N-(4,4-diethoxybutyl)imines is a key step in a tandem reaction that produces 3-arylidene-1-pyrrolines. rsc.org

Aromatic annulation, the formation of a new aromatic ring fused to an existing one, is a powerful strategy in organic synthesis. longdom.orgnih.gov Butatrienes can serve as precursors in such reactions. For instance, a two-step synthesis of cyano-substituted diaryltetracenes has been developed from tetraaryl acs.orgcumulenes. researchgate.net Furthermore, organo-photoredox catalysis can enable radical cascade (4+2) annulation reactions to synthesize chroman derivatives. nih.gov While not directly involving this compound, these examples showcase the potential of butatriene-like systems to undergo annulation.

The development of multicomponent cycloaddition cascades using butatriene equivalents allows for the rapid construction of structural complexity. nih.gov In these processes, the butatriene equivalent can initially act as a two-carbon component in one cycloaddition, and then be transformed into a four-carbon diene for a subsequent cycloaddition, all in a single flask. nih.gov

Butatrienes can undergo dimerization and oligomerization to form cyclic structures. acs.orgrug.nlthieme-connect.de The mode of dimerization, whether [2+2] or [4+4], and the resulting products are dependent on the substituents on the butatriene and the reaction conditions. thieme-connect.de For example, while the parent butatriene dimerizes to yield a [4+4] product, substituted acs.orgcumulenes can undergo thermal and photochemical [2+2] dimerization. thieme-connect.de

Donor-acceptor substituted butatrienes have been shown to dimerize to form aps.orgradialenes. researchgate.net Nickel-catalyzed cyclooligomerization of butatrienes provides a route to both aps.org- and researchgate.netradialenes, with the product selectivity being dependent on the reaction conditions, particularly the solvent. acs.orgacs.org

The oligomerization of terminal alkynes, which can be considered precursors to butatriene-like intermediates, can be catalyzed by lanthanide complexes. rug.nl The regioselectivity and the extent of oligomerization are influenced by both the metal and the alkyne substituent. rug.nl

The table below provides examples of cyclization products from butatrienes.

| Reaction Type | Reactant Type | Product Type | Catalyst/Conditions |

| Intramolecular Cyclization | N-(4,4-diethoxybutyl)imines | 3-Arylidene-1-pyrrolines | Acid (e.g., TsOH) rsc.org |

| Aromatic Annulation | Tetraaryl acs.orgcumulenes | Cyano-substituted diaryltetracenes | Not specified researchgate.net |

| Dimerization | Donor-acceptor substituted butatrienes | aps.orgRadialenes | Not specified researchgate.net |

| Cyclooligomerization | Butatrienes | aps.org- and researchgate.netRadialenes | Nickel complexes acs.orgacs.org |

This table illustrates the diversity of cyclic structures accessible from butatriene precursors.

Reactivity of the Butatriene π-System

The unique electronic structure of the butatriene π-system, characterized by three cumulated double bonds, governs its reactivity. Theoretical studies have been conducted to understand and predict the selectivity of reactions involving this functional group. researchgate.netacs.org

Frontier molecular orbital analysis provides insight into the reactivity of acs.orgcumulenes. acs.org The lowest unoccupied molecular orbitals (LUMOs) of butatriene are lower in energy than those of non-conjugated π-systems, making it susceptible to nucleophilic attack and a good participant in cycloaddition reactions. acs.org Theoretical investigations have shown that for cycloaddition reactions, there can be moderate to high selectivity among the three double bonds of a substituted butatriene. acs.org Kinetically, the reaction may be favored at the terminal π-bonds, while thermodynamically it may be favored at the central π-bond. acs.org

The reactivity of the butatriene can also be influenced by its substituents. For example, a push-pull butatriene, with both electron-donating and electron-withdrawing groups, exhibits both cumulene-like reactivity (dimerization) and acetylene-like (proacetylenic) reactivity. researchgate.net The barriers to internal rotation in substituted butatrienes have been calculated and are generally lower than those in analogous alkenes. researchgate.net

The butatriene C4 function has been the subject of extensive methodological development for its synthesis. acs.orgresearchgate.net These synthetic methods often involve precursors such as gem-dihaloalkenes or acetylenic compounds. acs.orgresearchgate.net The reactivity of organometallic intermediates, such as vinylidene-π-allyl palladium species, has been harnessed for the synthesis of functionalized 1,2,3-butatriene (B1194048) compounds. rsc.org

Electrophilic and Nucleophilic Additions to the Cumulene Core

The butatriene core of this compound is susceptible to both electrophilic and nucleophilic attack due to the high electron density of its π-system.

Electrophilic Addition: The double bonds within the butatriene moiety readily react with electrophiles, leading to addition products. smolecule.com This type of reaction, common for alkenes, involves the breaking of a π-bond and the formation of two new σ-bonds. wikipedia.org The regioselectivity of electrophilic addition to cumulenes can be complex and is influenced by the stability of the resulting carbocation intermediates. msu.edu For instance, the addition of hydrogen halides (HX) to allenes, a related class of cumulenes, typically results in the formation of the more substituted haloalkene. msu.edu

Nucleophilic Addition: The conjugated system of this compound can also undergo nucleophilic addition, particularly in a conjugate or 1,4-addition fashion. This reaction is facilitated by the presence of the electron-withdrawing benzonitrile (B105546) group, which polarizes the cumulene system. libretexts.org In this process, a nucleophile adds to the terminal carbon of the butatriene chain, with subsequent protonation occurring at a different position, often leading to a more stable, less conjugated product. libretexts.org The competition between direct (1,2) and conjugate (1,4) addition is dependent on the nature of the nucleophile and the reaction conditions. libretexts.org

| Reaction Type | Reagent | General Product | Key Features |

|---|---|---|---|

| Electrophilic Addition | Halogens (X₂) | Dihaloalkene | Breaks one π-bond to form two new C-X σ-bonds. wikipedia.org |

| Electrophilic Addition | Hydrogen Halides (HX) | Haloalkene | Follows Markovnikov's rule in many cases, adding H to the less substituted carbon. msu.edu |

| Nucleophilic Addition (Conjugate) | Organocuprates (R₂CuLi) | Alkenyl derivative | The nucleophile adds to the terminal carbon of the conjugated system. libretexts.org |

| Nucleophilic Addition | Amines, Thiols | Substituted dienes | Can lead to a variety of functionalized products. nih.gov |

Pericyclic Reactions and Rearrangements (e.g., Photoisomerization)

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. alchemyst.co.ukox.ac.uk These reactions are highly stereospecific and can be initiated thermally or photochemically. uomustansiriyah.edu.iqnumberanalytics.com

Photoisomerization: Cumulenes, including butatriene derivatives, can undergo cis-trans isomerization upon exposure to light. osti.govwikipedia.org This process involves the absorption of a photon, leading to an excited state where rotation around the double bonds becomes possible. The application of an external electric field has been shown to catalyze the cis-to-trans isomerization of certain cumulene derivatives in solution. researchgate.net The thermal isomerization barriers of cumulenes are also a subject of study, influencing their configurational stability. rsc.org

Cycloaddition Reactions: The cumulene core can participate in cycloaddition reactions, where it reacts with a π-system to form a new ring. alchemyst.co.uk These reactions are classified based on the number of π-electrons involved from each component (e.g., [4+2] or [2+2] cycloadditions). dspmuranchi.ac.in For instance, strained cyclic cumulenes like 1,2,3-cyclohexatriene (B14357811) have been shown to undergo diverse cycloadditions, including [3+2] and formal [2+2] reactions. nih.gov

Chemical Transformations of the Benzonitrile Functionality

The benzonitrile group in this compound offers another site for chemical modification, particularly through reactions involving the nitrile moiety.

Transition Metal-Mediated Nitrile Activation and Derivatization

Transition metal complexes can activate the otherwise relatively inert C-CN bond of benzonitriles. utexas.eduutexas.edu This activation can lead to a variety of transformations, including C-C bond cleavage and the formation of new functional groups.

C-CN Bond Activation: Zerovalent group 10 metal complexes, such as those of nickel, palladium, and platinum, have been shown to activate the C-CN bond of benzonitrile. utexas.eduutexas.edu This process often involves the initial formation of an η²-nitrile complex, which then undergoes oxidative addition to cleave the C-CN bond. acs.org The presence of a Lewis acid can facilitate this process by coordinating to the nitrogen lone pair, making the nitrile carbon more electrophilic. utexas.edu Research has also explored the use of rhodium complexes for C-CN bond activation. researchgate.net Ruthenium(II) complexes have been utilized for the hydrogenation of benzonitrile to produce benzylamine (B48309) and other reduction products. academie-sciences.fr

| Metal Complex | Reaction Type | Product Type | Reference |

|---|---|---|---|

| Zerovalent Group 10 Metals (Ni, Pd, Pt) with dippe ligand | C-CN Bond Activation | Metal-cyanide and metal-phenyl complexes | utexas.edu |

| [Ni(dippe)] | C-CN Bond Activation of fluorinated benzonitriles | (dippe)Ni(Ar)(CN) | acs.org |

| [Rh(dippe)(μ-Cl)]₂ reduced with potassium | C-CN Bond Cleavage | K[Rh(dippe)(CN)(Ph)] | researchgate.net |

| RuH₂(CO)₂(PⁿBu₃)₂ | Hydrogenation | Benzylamine | academie-sciences.fr |

[2+3] Cycloaddition Reactions Involving the Nitrile Group

The nitrile group can act as a dipolarophile in [2+3] cycloaddition reactions with 1,3-dipoles, leading to the formation of five-membered heterocyclic rings. sci-rad.com

Reaction with Nitrile Oxides: Benzonitrile oxide is a common 1,3-dipole used in these reactions. rug.nlasianpubs.orgacs.org The cycloaddition of benzonitrile oxide to various dipolarophiles has been studied extensively, with the regioselectivity and stereoselectivity being key aspects of the research. asianpubs.orgacs.orgnih.gov The mechanism of these reactions is generally considered to be a concerted, one-step process. nih.gov Frontier molecular orbital theory is often used to explain the observed reactivity and regioselectivity. rug.nlacs.org These reactions can be influenced by the solvent, with aqueous media sometimes accelerating the reaction rate. rug.nl

| 1,3-Dipole | Dipolarophile | Product | Key Findings |

|---|---|---|---|

| Benzonitrile Oxide | Various alkenes and alkynes | Isoxazoles/Isoxazolines | Reaction rates can be influenced by solvent polarity and substituent effects. rug.nl |

| Benzonitrile Oxide | 4-Arylmethylene-3H-pyrazol-3-ones | Spiro-isoxazoles | Stereospecific and stereoselective formation of two stereoisomers. asianpubs.org |

| Benzonitrile Oxide | Adamantane-2-thiones and 2-methyleneadamantanes | Δ²-1,4,2-Oxathiazolines and Δ²-isoxazolines | Reactions are regiospecific and face selectivity is observed. acs.org |

| Benzonitrile N-oxide | Substituted benzylideneanilines | 1,2,4-Oxadiazolines | Substituent effects on reaction rates and regioselectivity have been studied using MEDT. sci-rad.com |

Computational and Theoretical Investigations of 4 Butatrienylbenzonitrile

Quantum Chemical Characterization of Electronic and Molecular Structures

The electronic and molecular structures of novel organic molecules like 4-butatrienylbenzonitrile are of significant interest for understanding their reactivity, stability, and potential applications in materials science. Computational quantum chemistry provides a powerful toolkit to investigate these properties at the atomic level.

Density Functional Theory (DFT) and Ab Initio Approaches for Ground State Properties

Density Functional Theory (DFT) and ab initio methods are cornerstone computational techniques for determining the ground-state properties of molecules. wikipedia.orgimperial.ac.uk DFT, in particular, has become a popular and versatile method in computational chemistry due to its balance of accuracy and computational cost. wikipedia.org It is used to investigate the electronic structure of many-body systems, including atoms and molecules. wikipedia.org The theory is based on the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are a unique functional of the electron density. wikipedia.orgepfl.ch This allows the complex many-electron problem to be reduced to a more manageable one involving the electron density as the fundamental variable. wikipedia.org

For a molecule like this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311+G**, can predict key geometric parameters (bond lengths and angles), vibrational frequencies, and electronic properties. sfasu.edu While the exact functional remains a subject of ongoing research, modern functionals can provide highly accurate predictions for a wide range of molecular systems. udel.edu

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) theory, offer a systematically improvable hierarchy of approximations to the exact solution of the Schrödinger equation. imperial.ac.uknih.gov These methods are generally more computationally demanding than DFT but can provide benchmark-quality results, especially for smaller molecules. imperial.ac.uk For instance, the Coupled-Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) method is often considered the "gold standard" for its high accuracy in predicting ground-state energies and structures. nih.gov

A hypothetical comparison of ground-state properties for this compound calculated using different theoretical levels is presented in Table 1.

Table 1: Calculated Ground-State Properties of this compound

| Property | DFT (B3LYP/6-311G(d,p)) | Ab Initio (MP2/cc-pVTZ) |

| Total Energy (Hartree) | -552.8 | -552.6 |

| Dipole Moment (Debye) | 4.5 | 4.7 |

| C≡N Bond Length (Å) | 1.15 | 1.16 |

| C=C=C=C Chain Length (Å) | 5.20 | 5.22 |

This table is generated for illustrative purposes based on typical computational results for similar molecules.

Conformation Analysis and Conformational Landscape Mapping

The conformational flexibility of a molecule is crucial for its biological activity and material properties. nih.gov For a molecule with a flexible side chain like the butatrienyl group in this compound, understanding the conformational landscape is essential. Conformations are different spatial arrangements of atoms that can be interconverted by rotation around single bonds. libretexts.org

Conformational analysis involves identifying the stable conformers (energy minima) and the transition states (saddle points) that connect them on the potential energy surface. libretexts.orgyoutube.com Newman projections are a useful tool for visualizing the different conformations, such as staggered and eclipsed, that arise from bond rotation. youtube.comyoutube.com

For this compound, the rotation around the single bond connecting the phenyl ring and the butatrienyl chain would be of primary interest. The planarity of the molecule and the potential for conjugation between the aromatic ring and the cumulene chain would significantly influence the conformational preferences. Steric hindrance between the ortho-hydrogens of the phenyl ring and the butatrienyl group would also play a critical role. libretexts.org

A hypothetical conformational energy diagram for the rotation around the C-C single bond in this compound is shown below, illustrating the relative energies of different conformers.

Table 2: Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |

| Planar | 0 | 0.0 |

| Skew | 45 | 2.5 |

| Perpendicular | 90 | 5.0 |

This table is a hypothetical representation of the conformational energy landscape.

Simulation and Prediction of Spectroscopic Observables

Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a direct link between the molecular structure and its experimental signature.

Theoretical Vibrational and Electronic Spectra

Theoretical calculations can provide detailed insights into the vibrational and electronic spectra of molecules. nih.gov Vibrational frequencies, corresponding to the different modes of molecular motion, can be calculated using DFT and ab initio methods. sfasu.edunih.gov These calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral features. nih.gov For this compound, characteristic vibrational modes would include the C≡N stretch, the C=C stretches of the butatrienyl chain, and the aromatic C-H stretches.

Electronic spectra, which arise from transitions between different electronic states, can be predicted using time-dependent DFT (TD-DFT) or more advanced ab initio methods like EOM-CCSD. nih.govnih.gov These calculations can predict the energies and intensities of electronic transitions, providing information about the molecule's color and photophysical properties.

A table of predicted vibrational frequencies for this compound is presented below.

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Frequency (cm⁻¹) (DFT) |

| C≡N Stretch | 2230 |

| Asymmetric C=C=C Stretch | 2080 |

| Symmetric C=C=C Stretch | 1950 |

| Aromatic C-H Stretch | 3050 |

This table contains hypothetical data based on known vibrational frequencies of similar functional groups.

Computational Studies of Photoinduced Dynamics

Understanding the behavior of a molecule after it absorbs light is crucial for applications in photochemistry and optoelectronics. Computational studies of photoinduced dynamics simulate the evolution of a molecule on its excited-state potential energy surfaces. nih.gov These simulations can reveal the pathways for energy dissipation, such as internal conversion, intersystem crossing, and photochemical reactions.

For this compound, such studies could elucidate the lifetime of its excited states and the quantum yields for different photophysical and photochemical processes. The extended π-system of the molecule suggests that it may have interesting excited-state properties.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states that govern the reaction rate. wikipedia.orgmasterorganicchemistry.com The transition state is the highest energy point along the reaction coordinate and its structure provides crucial insights into the mechanism of the reaction. wikipedia.orgmasterorganicchemistry.com

For this compound, computational methods could be used to study a variety of reactions, such as its synthesis, degradation, or its participation in cycloaddition reactions. By calculating the activation energies for different possible reaction pathways, the most likely mechanism can be determined. wikipedia.orgyoutube.com The Hammond-Leffler postulate can be used to infer the structure of the transition state based on the thermodynamics of the reaction step. wikipedia.org

A hypothetical reaction coordinate diagram for a reaction involving this compound is presented below.

Table 4: Reaction Profile for a Hypothetical Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | 25.0 |

| Products | -10.0 |

This table illustrates a hypothetical exothermic reaction with a significant activation barrier.

Potential Energy Surface Mapping for Key Transformations

Theoretical computations are employed to map the potential energy surface for various transformations of molecules containing strained ring systems or complex bonding arrangements. nih.gov These calculations help in understanding the conformational energies and the barriers to different chemical processes. nih.govrsc.org For spirocyclic compounds, for instance, a two-dimensional ring-puckering potential energy surface can be generated to describe the molecule's vibrational modes and conformational stability. nih.gov The presence of high potential energy barriers on the PES can prevent certain intramolecular motions like pseudorotation. nih.gov

For reaction dynamics, full-dimensional analytical potential energy surfaces are developed by fitting a functional form to a large number of high-level ab initio calculations. rsc.org This approach allows for detailed theoretical kinetics studies, including the calculation of rate constants and kinetic isotope effects over a wide range of temperatures using methods like variational transition-state theory and quasi-classical trajectory calculations. rsc.org Such detailed PES models are crucial for understanding reaction mechanisms, especially for systems with complex topologies, such as those with shallow entrance and exit channel wells. rsc.org Advanced machine learning techniques, such as deep neural networks, are also being developed to create general and accurate representations of the PES for complex molecular systems, which can significantly accelerate molecular simulations. princeton.edursc.orgnih.gov

While a specific PES for this compound is not extensively documented in public literature, the butatriene moiety is known to be highly reactive. Potential transformations that could be mapped include:

Cyclization Reactions: Intramolecular cyclization to form naphthalenic or other bicyclic structures.

Dimerization and Polymerization: Intermolecular reactions leading to larger assemblies, driven by the high energy of the cumulene system.

Isomerization: Conversion to more stable isomers, such as vinylacetylenes.

Mapping the PES for these transformations would involve calculating the energy of the molecule along the reaction coordinates, identifying the transition state structures, and determining the activation energy barriers for each potential pathway.

Catalytic Cycle Analysis in Organometallic Reactions

Organometallic catalysis offers powerful methods for transforming organic molecules. medium.com Catalytic cycles typically involve a series of elementary steps including ligand substitution, oxidative addition, migratory insertion, and reductive elimination. medium.combdu.ac.in The butatriene and benzonitrile (B105546) functionalities in this compound present multiple opportunities for interaction with transition metal catalysts.

While specific catalytic cycles involving this compound are not widely reported, analysis of related systems allows for postulation of its likely behavior:

Butatriene as a Ligand: Cumulenes can act as ligands, binding to metal centers. For example, η²-butatriene platinum(0) complexes have been synthesized and characterized, representing a distinct class of cumulene complexes. acs.org In a catalytic cycle, the coordination of the butatriene could be the initial step, followed by insertion reactions or other transformations.

Nitrile Group Participation: The nitrile group can act as a directing group or a ligand itself, influencing the regioselectivity of catalytic additions to the benzene (B151609) ring or the butatriene chain.

Cross-Coupling Reactions: The molecule could participate in cross-coupling reactions where the butatriene unit is formed or further functionalized.

A hypothetical catalytic cycle for the hydrofunctionalization of the butatriene chain could involve:

Oxidative Addition: A metal hydride species adds across one of the π-bonds of the butatriene.

Ligand Coordination/Insertion: Another reactant molecule coordinates to the metal center, followed by migratory insertion.

Reductive Elimination: The final product is released, regenerating the active catalyst.

Computational studies are crucial for elucidating the mechanisms of such cycles. acs.org Density Functional Theory (DFT) calculations can determine the thermodynamics and kinetics of each elementary step, identify the rate-determining step, and explain the origins of regio- and enantioselectivity by analyzing the structures of transition states. acs.org

Electronic Structure Analysis and Delocalization Effects

The electronic structure of this compound is characterized by an extended π-system that encompasses the benzene ring, the cumulene chain, and the nitrile group. This extensive conjugation dictates its electronic and photophysical properties.

Analysis of π-Electron Density and Bond Orders

The distribution of π-electrons in conjugated molecules is rarely uniform. In this compound, there is significant delocalization of π-electron density across the entire molecule. Computational methods like DFT can be used to visualize and quantify this distribution. bohrium.com

Key features of the π-electron system include:

Electron Density Distribution: The electron-withdrawing nature of the cyano group (-CN) polarizes the π-system. This results in a decrease in electron density on the benzene ring and an accumulation of negative charge on the nitrogen atom. This intramolecular charge transfer is a key feature of "push-pull" molecules.

Bond Orders and Bond Length Alternation: In a perfect cumulene, the central C=C bond would be shorter than the terminal ones. In this molecule, conjugation with the phenyl ring and the nitrile group will modulate the bond lengths along the entire chain. Calculations would likely show a pattern of bond lengths that are intermediate between single, double, and triple bonds, indicating significant delocalization. The bond dual descriptor, derived from conceptual DFT, offers a method to analyze the reorganization of electron density in π-conjugated systems upon chemical attack, providing insights into reactivity and bond activation. bohrium.com

A representative table of calculated bond orders for a similar conjugated system is shown below.

| Bond | Calculated Bond Order |

| N≡C | ~2.8 |

| C-CN | ~1.2 |

| Phenyl C-C (avg) | ~1.6 |

| Phenyl C-Butatriene | ~1.3 |

| C=C=C=C (avg) | ~1.8 |

Table: Representative calculated bond orders for a push-pull conjugated system. Actual values for this compound would require specific calculation.

Hyperconjugation and Aromaticity Studies in Conjugated Butatrienylbenzonitrile

The aromaticity of the benzene ring is a measure of its enhanced stability due to a cyclic, planar, and fully conjugated system of 4n+2 π-electrons. units.it Attaching a substituent, particularly a highly unsaturated one like a butatrienyl group, can perturb this aromaticity.

Computational methods provide tools to quantify these effects:

Nucleus-Independent Chemical Shift (NICS): NICS is a widely used magnetic criterion for aromaticity. acs.org It involves calculating the magnetic shielding at the center of the ring (or at a point above it, e.g., NICS(1)). A more negative NICS value indicates a stronger diatropic ring current and thus greater aromaticity. For this compound, the electron-withdrawing butatrienyl-nitrile substituent would be expected to slightly decrease the aromaticity of the benzene ring compared to unsubstituted benzene. Studies on monosubstituted benzenes show that substituents like -CN and other electron-withdrawing groups can alter the magnetic and structural indicators of aromaticity. mdpi.comnih.gov

Aromatic Stabilization Energy (ASE): This energetic criterion quantifies the extra stability of an aromatic compound compared to a hypothetical non-aromatic analogue. Isomerization-based methods (ISE) can be used to compute the ASE, providing a clear energetic measure of the substituent's impact. acs.org

Hyperconjugation: While classic hyperconjugation involves σ-bond to π-system donation, in this extended π-system, the dominant electronic interactions are conjugation and resonance effects. Natural Bond Orbital (NBO) analysis would be used to identify and quantify the delocalization of electrons from the phenyl ring π-orbitals into the antibonding π* orbitals of the butatriene and nitrile groups, which is the essence of the charge-transfer character in the molecule.

Prediction of Advanced Photophysical and Electronic Properties

The push-pull nature of this compound, with its electron-donating phenyl ring and electron-accepting nitrile group connected by a conjugated bridge, makes it a candidate for materials with interesting photophysical and electronic properties, particularly in the field of nonlinear optics.

Nonlinear Optical (NLO) Response Calculations

Nonlinear optical (NLO) materials have applications in technologies like telecommunications, optical computing, and laser technology. researchgate.net Molecules with large NLO responses typically possess a large change in dipole moment upon electronic excitation, a characteristic inherent to push-pull systems.

The NLO properties of a molecule are described by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). The first hyperpolarizability (β) is of particular interest for second-order NLO applications. Computational chemistry provides a powerful tool for predicting these properties.

Computational Approach:

Methodology: DFT and Time-Dependent DFT (TD-DFT) are common methods used to calculate NLO properties. The calculations are typically performed using a suitable functional and basis set, often in the presence of an applied external electric field (this is known as the finite field approach). dergipark.org.tr

Key Calculated Properties:

Dipole Moment (μ): Indicates the ground-state charge separation.

Polarizability (α): A measure of the linear response of the electron cloud to an electric field.

First Hyperpolarizability (β): A measure of the second-order (nonlinear) response. A large β value is desirable for second-order NLO materials.

Structure-Property Relationship: The large NLO response in molecules like this compound arises from the intramolecular charge transfer (ICT) from the phenyl donor to the nitrile acceptor through the π-conjugated butatriene bridge. The efficiency of this ICT is related to the energy gap between the Highest Occupied Molecular Orbital (HOMO), often localized on the donor, and the Lowest Unoccupied Molecular Orbital (LUMO), often on the acceptor. A smaller HOMO-LUMO gap generally correlates with a larger β value.

Below is a table showing typical ranges for calculated NLO properties for organic push-pull molecules, for which this compound is a representative example.

| Property | Typical Calculated Value Range (a.u.) | Description |

| Dipole Moment (μ) | 5 - 15 Debye | Indicates significant ground-state polarity. |

| Average Polarizability (α) | 200 - 500 a.u. | Shows high polarizability of the π-system. |

| First Hyperpolarizability (β_tot) | 10³ - 10⁵ a.u. | Suggests a strong second-order NLO response. huji.ac.il |

Table: Typical calculated NLO property ranges for organic push-pull compounds. Specific values for this compound would require dedicated calculations. The conversion from atomic units (a.u.) to other units (like esu) is standard in the field.

These computational predictions are invaluable for the rational design of new NLO materials, allowing for the screening of candidate molecules before undertaking challenging and costly synthesis and experimental characterization. researchgate.net

Charge Transfer Characteristics and Conductivity Simulations

Computational and theoretical investigations play a pivotal role in elucidating the charge transfer characteristics and potential conductivity of novel organic molecules like this compound. Through the use of sophisticated modeling techniques, researchers can predict and understand the electronic behavior of such compounds, paving the way for their potential application in organic electronics.

Theoretical Framework

The study of charge transfer in organic materials is often approached using quantum molecular dynamics and density functional theory (DFT). scispace.cominnovascience.uz These computational methods allow for the calculation of key electronic properties that govern how charges move through a material. For a molecule like this compound, the focus is on the interplay between the electron-withdrawing nitrile (-CN) group and the π-conjugated system of the butatriene and benzene components.

The nitrile group is a strong electron acceptor, which can significantly influence the electronic structure of the molecule. scispace.com This property is expected to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which can facilitate electron injection and transport, a desirable characteristic for n-type organic semiconductors. rsc.orgnih.gov Conversely, the butatrienyl and phenyl groups provide a conjugated pathway for charge delocalization.

Simulated Electronic Properties

Simulations typically begin with the optimization of the molecule's ground state geometry. rsc.org From this optimized structure, fundamental electronic parameters can be calculated. These include the ionization potential (the energy required to remove an electron) and the electron affinity (the energy released when an electron is added). scispace.com These values are crucial for determining the ease of hole and electron injection, respectively.

The introduction of a cyano group into a conjugated system asymmetrically increases both the ionization potential and electron affinity. scispace.com This is due to the stabilization of the molecular orbitals by the electron-withdrawing nature of the nitrile. The table below presents hypothetical, yet representative, calculated electronic properties for this compound based on typical values for similar cyano-substituted aromatic compounds.

| Property | Predicted Value (eV) | Significance |

| Ionization Potential (IP) | ~6.5 - 7.0 | Represents the energy needed for hole injection. A higher value indicates more difficult hole injection. |

| Electron Affinity (EA) | ~2.5 - 3.0 | Represents the energy released upon electron injection. A higher value suggests more favorable electron injection, indicating n-type potential. |

| HOMO-LUMO Gap | ~3.5 - 4.0 | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals, indicating the molecule's electronic excitability. |

Note: These values are illustrative and would require specific DFT calculations for this compound for precise determination.

Conductivity and Charge Mobility Simulations

Beyond static electronic properties, computational models can simulate the dynamic process of charge transport. By applying an external electric field in the simulation, it is possible to calculate the velocity of an injected charge carrier (electron or hole) along the molecular backbone. scispace.com The charge mobility, a key indicator of a material's conductivity, is then determined as the charge velocity per unit of the applied electric field. scispace.com

For cyano-substituted compounds, the charge mobility is dependent on the strength of the electric field, the sign of the charge carrier, and the position of the substitution. scispace.com The presence of the nitrile group can lead to a situation where either electrons or holes dominate the intramolecular charge transport. scispace.com In systems with strong electron-accepting groups like the nitrile, electron mobility is often enhanced.

Simulations also consider the geometric relaxation of the molecule upon charge injection. The presence of an extra charge can induce localized distortions in the molecular structure, which in turn affect the charge transport dynamics. scispace.com Understanding these charge-induced defects is essential for a complete picture of conductivity.

Applications in Advanced Materials Science

Design and Synthesis of Conjugated Polymers and Oligomers based on 4-Butatrienylbenzonitrile

The synthesis of conjugated polymers from monomers like this compound is pivotal for creating new materials for photovoltaics and other applications. nih.gov Methodologies for synthesizing conjugated polymers are diverse, including direct arylation polycondensation and click condensation reactions, which could be adapted for the polymerization of this compound derivatives. nih.govrsc.org The synthesis of the butatriene core itself can be achieved through various routes, such as the reaction of metallic copper with gem-dibromoalkenes or from acetylenic precursors. researchgate.net These methods provide a pathway to incorporate the butatriene moiety into a polymer backbone.

The general approach involves designing monomers that can undergo polymerization to yield π-conjugated polymers with desirable properties. nih.gov For instance, the rational design of starting materials like 1,4-dicyanobenzene, a structural relative of this compound, has led to the successful synthesis of conjugated polymers with good photothermal properties. nih.gov By functionalizing the this compound monomer, it is possible to create soluble and processable polymers suitable for device fabrication.

The electronic and optical properties of conjugated polymers are intrinsically linked to their molecular structure, particularly the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the resulting energy band gap. mdpi.commdpi.com The incorporation of this compound into a polymer backbone is expected to significantly influence these properties. The benzonitrile (B105546) group acts as an electron acceptor, while the butatriene system provides an extended π-conjugated bridge. This donor-π-acceptor (D-π-A) characteristic is crucial for tuning the material's optoelectronic behavior.

Theoretical calculations, such as Density Functional Theory (DFT), are instrumental in predicting the properties of new polymers. mdpi.com For a hypothetical poly(this compound), the extended conjugation of the butatriene linker would likely lead to a lower band gap compared to polymers with shorter linkers, shifting light absorption and emission to longer wavelengths. mdpi.commdpi.com This tunability is essential for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). 1-material.comrsc.org The properties can be further fine-tuned by introducing different substituent groups to the polymer backbone. mdpi.com

Table 1: Predicted Electronic Properties of a Hypothetical Poly(this compound)

| Property | Predicted Characteristic | Rationale |

| HOMO Energy Level | Relatively high | The electron-rich butatriene backbone contributes to a higher HOMO level. |

| LUMO Energy Level | Relatively low | The electron-withdrawing nitrile (-CN) group stabilizes and lowers the LUMO level. |

| Energy Band Gap (Eg) | Narrow | The combination of a high HOMO and low LUMO results in a small energy gap, enabling absorption of lower energy photons. tees.ac.uk |

| Electron Mobility | Potentially high | The rigid, planar structure of the butatriene linkage can facilitate intermolecular π-π stacking, promoting efficient charge transport. mdpi.com |

| Optical Absorption | Red-shifted (towards visible/NIR) | A narrow band gap corresponds to absorption at longer wavelengths. nih.gov |

This table presents predicted properties based on established principles of conjugated polymer chemistry.

Thermochromic polymers exhibit a change in color in response to temperature variations, while photochromic materials respond to light stimuli. nih.govchromogene-polymere.de These phenomena are often rooted in structural transformations within the polymer. Polydiacetylenes (PDAs) are a well-studied class of materials that display thermochromism, where a color change from blue to red is attributed to a transformation in the polymer backbone from an acetylene (B1199291) to a butatriene-like structure upon heating. nih.govresearchgate.net

This direct link between the butatriene structure and chromic behavior suggests that polymers explicitly incorporating a butatriene unit, such as poly(this compound), are prime candidates for exhibiting thermochromic and photochromic properties. The rigidity of the butatriene linkage could be modulated by temperature, leading to changes in the polymer chain's conformation and, consequently, its electronic structure and absorption spectrum. acs.org Reversible thermochromism is particularly sought after for applications like temperature sensors and smart coatings. azom.com The response of these materials can be engineered by modifying the polymer side chains or through co-assembly with other molecules. researchgate.net

Materials for Nonlinear Optics (NLO)

Nonlinear optics describes the phenomena that occur when intense light interacts with a material, leading to effects like frequency doubling (second-harmonic generation). samaterials.comboydnlo.ca Organic materials have emerged as highly promising for NLO applications due to their high response times, structural tailorability, and large nonlinear susceptibilities. nih.govdiva-portal.org

A key strategy for designing molecules with a large second-order NLO response is the creation of a donor-π-acceptor (D-π-A) structure. tees.ac.ukdtic.mil This design promotes intramolecular charge transfer (ICT) from the electron-donating part of the molecule to the electron-accepting part through a π-conjugated bridge upon excitation by light. dtic.mil

This compound fits this design paradigm well.

Acceptor (A): The benzonitrile moiety, with its electron-withdrawing cyano (-CN) group, serves as the acceptor.

π-Bridge (π): The butatriene unit is a highly efficient, extended π-bridge that facilitates charge transfer. The length and nature of the π-system are critical determinants of the NLO response. diva-portal.org

Donor (D): While this compound itself lacks a strong donor, it can be readily functionalized with a donor group (e.g., an amino or alkoxy group) on the phenyl ring or at the terminus of the butatriene chain to complete the D-π-A motif.

Theoretical studies using DFT have shown that decreasing the HOMO-LUMO energy gap and increasing the change in dipole moment between the ground and excited states lead to an enhanced NLO response. arabjchem.orgnih.gov The extended and rigid nature of the butatriene linker is expected to be more effective at mediating charge transfer than shorter or more flexible linkers like ethylene (B1197577) or acetylene, thus leading to a superior NLO response. diva-portal.org

Table 2: Comparison of π-Linkers in D-π-A Systems for NLO Applications

| π-Linker | Structural Features | Impact on NLO Properties |

| Ethylene (-CH=CH-) | Flexible, shorter conjugation length | Moderate efficiency in mediating charge transfer. |

| Acetylene (-C≡C-) | Linear, more rigid than ethylene | Generally less efficient than an alkene bridge for conjugation. diva-portal.org |

| Butatriene (-C=C=C=C-) | Rigid, planar, extended conjugation | High degree of π-conjugation is expected to significantly enhance intramolecular charge transfer and NLO response. |

This table provides a qualitative comparison based on general principles of NLO material design.

To be used in practical devices, NLO-active molecules must be processed into thin films with a non-centrosymmetric arrangement of the chromophores. dtic.mil One common approach is to create guest-host polymer systems, where the NLO chromophore (like a derivative of this compound) is dispersed in a polymer matrix. spie.org The film is then heated above its glass transition temperature and poled with a strong electric field to align the dipoles, an alignment that is frozen in upon cooling.

Alternatively, the NLO-active unit can be covalently attached to a polymer backbone as a side chain. spie.org This approach can prevent phase separation and lead to higher chromophore densities and more stable materials. Polymers derived directly from this compound monomers could potentially be processed into such films. Techniques like spin-coating or vapor deposition are used to create thin, uniform films on various substrates for integration into electro-optic modulators and other photonic devices. spie.orgepo.org

Organic Electronic and Optoelectronic Devices

Organic semiconductors are carbon-based materials that form the active components in a new generation of electronic devices. 1-material.com Their advantages include mechanical flexibility, low-cost processing, and tunable electronic properties. sigmaaldrich.comadvancedsciencenews.com Conjugated polymers and oligomers based on this compound are potential candidates for use in these devices.

The predicted electronic properties—a narrow band gap and good charge transport characteristics—make these materials suitable for several applications:

Organic Field-Effect Transistors (OFETs): OFETs are the fundamental building blocks of organic circuits. The performance of an OFET relies on the charge carrier mobility of the semiconductor. The rigid, planar structure of poly(this compound) could promote the necessary intermolecular order for efficient charge transport. tcichemicals.com

Organic Photovoltaics (OPVs): The active layer of an OPV cell consists of a blend of electron-donating and electron-accepting materials. A polymer based on this compound, with its low band gap, would be able to absorb a broader range of the solar spectrum, potentially leading to higher power conversion efficiencies. advancedsciencenews.comtcichemicals.com